tert-Butyl peroxycinnamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl peroxycinnamate is an organic peroxide compound that is widely used in various chemical processes. It is known for its ability to initiate polymerization reactions and is often employed as a radical initiator. The compound is characterized by its stability and reactivity, making it a valuable reagent in both industrial and laboratory settings.

准备方法

tert-Butyl peroxycinnamate can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl hydroperoxide with cinnamic acid in the presence of a catalyst. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained. Industrial production methods often utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .

化学反应分析

tert-Butyl peroxycinnamate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role as a radical initiator in polymerization reactions. Common reagents used in these reactions include tert-butyl hydroperoxide and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of tert-butyl hydroperoxide, this compound can undergo oxidation to form tert-butyl alcohol and other byproducts .

科学研究应用

tert-Butyl peroxycinnamate has a wide range of scientific research applications. In chemistry, it is used as a radical initiator for polymerization reactions, which are essential in the production of various polymers and plastics. In biology and medicine, the compound is studied for its potential use in drug delivery systems and as a therapeutic agent. Industrial applications include its use in the manufacture of resins, adhesives, and coatings .

作用机制

The mechanism of action of tert-Butyl peroxycinnamate involves the generation of free radicals, which initiate polymerization reactions. The compound decomposes to form tert-butyl radicals and other reactive species, which then interact with monomers to form polymers. The molecular targets and pathways involved in these reactions are primarily related to the formation and propagation of free radicals .

相似化合物的比较

tert-Butyl peroxycinnamate can be compared to other similar compounds, such as tert-butyl peroxybenzoate and tert-butyl hydroperoxide. While all these compounds are used as radical initiators, this compound is unique in its specific reactivity and stability. tert-Butyl peroxybenzoate, for example, is often used in the polymerization of ethylene and other monomers, but it has different thermal stability and decomposition characteristics compared to this compound .

Similar Compounds

- tert-Butyl peroxybenzoate

- tert-Butyl hydroperoxide

- Di-tert-butyl peroxide

These compounds share similar functional groups and reactivity but differ in their specific applications and stability profiles.

生物活性

Tert-butyl peroxycinnamate (TBPC) is an organic peroxide that has garnered attention for its potential biological activities, particularly in the fields of polymer chemistry and biochemistry. This article explores the compound's properties, metabolic pathways, biological effects, and applications, supported by data tables and case studies.

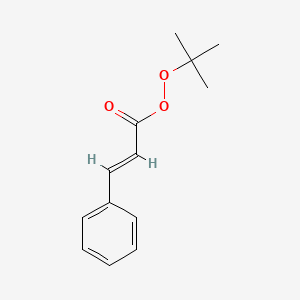

This compound is a perester characterized by its ability to decompose into free radicals, making it useful as a radical initiator in polymerization processes. Its chemical structure can be represented as follows:

- Chemical Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

The compound features a tert-butyl group attached to a peroxy linkage, which is further connected to a cinnamate moiety. This structural arrangement contributes to its reactivity and biological activity.

Metabolic Pathways

Research indicates that TBPC undergoes metabolic transformations primarily through oxidation processes. In vitro studies using rat and human liver microsomes have demonstrated that the major metabolic pathway involves the oxidation of the tert-butyl group to form corresponding alcohol products. Key cytochrome P450 isoforms implicated in this metabolism include CYP3A4/5, CYP2D6, CYP2C9, and CYP1A2 .

Table 1: Metabolic Stability of Tert-Butyl Compounds

| Compound | Half-Life (min) | Metabolic Pathway |

|---|---|---|

| Tert-Butyl | 63 | Oxidation via CYP3A4/5 |

| Cp-CF3 | 114 | Increased stability compared to TBPC |

This table highlights how modifications to the tert-butyl group can enhance metabolic stability, which is crucial for evaluating the safety and efficacy of compounds in drug development.

Antioxidant Activity

This compound has been studied for its antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases. Studies suggest that compounds with tert-butyl groups can exhibit enhanced antioxidant activity due to their ability to scavenge reactive oxygen species (ROS) .

Case Study: Antioxidant Effects in Animal Models

In a study examining the effects of tert-butyl compounds on oxidative stress in rats, it was found that administration of TBPC significantly reduced markers of oxidative damage in liver tissues. The study reported a decrease in malondialdehyde levels and an increase in superoxide dismutase activity, indicating a protective effect against oxidative stress .

Polymer Chemistry

This compound is primarily utilized as a radical initiator in the production of various polymers, including polyvinyl chloride (PVC) and unsaturated polyester resins. Its efficiency in initiating polymerization reactions makes it a valuable component in industrial applications .

Table 2: Applications of this compound

| Application Type | Description |

|---|---|

| Polymerization | Initiator for PVC and unsaturated resins |

| Crosslinking | Used in curing processes for enhanced stability |

| Biochemical Research | Investigated for antioxidant properties |

Safety and Toxicity

While TBPC is effective in its applications, safety assessments have indicated potential hazards. It is classified as a skin irritant and may cause allergic reactions upon prolonged exposure. Genotoxicity studies have shown that while it can cause gene mutations in vitro, there is no significant chromosomal damage observed in vivo .

属性

CAS 编号 |

2123-92-4 |

|---|---|

分子式 |

C13H16O3 |

分子量 |

220.26 g/mol |

IUPAC 名称 |

tert-butyl (E)-3-phenylprop-2-eneperoxoate |

InChI |

InChI=1S/C13H16O3/c1-13(2,3)16-15-12(14)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ |

InChI 键 |

BPCBXWVRESTYBG-MDZDMXLPSA-N |

手性 SMILES |

CC(C)(C)OOC(=O)/C=C/C1=CC=CC=C1 |

规范 SMILES |

CC(C)(C)OOC(=O)C=CC1=CC=CC=C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。